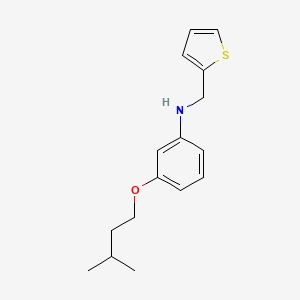

3-(Isopentyloxy)-N-(2-thienylmethyl)aniline

Description

3-(Isopentyloxy)-N-(2-thienylmethyl)aniline (CAS 1040684-22-7) is a substituted aniline derivative with the molecular formula C₁₆H₂₁NOS and a molecular weight of 275.41 g/mol. Its structure features an isopentyloxy (3-methylbutoxy) group at the 3-position of the benzene ring and a 2-thienylmethyl substituent on the nitrogen atom. Key physicochemical properties include a density of 1.103 ± 0.06 g/cm³, a boiling point of 402.1 ± 30.0 °C, and a pKa of 3.32 ± 0.50, classifying it as an irritant .

Properties

IUPAC Name |

3-(3-methylbutoxy)-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c1-13(2)8-9-18-15-6-3-5-14(11-15)17-12-16-7-4-10-19-16/h3-7,10-11,13,17H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCZYUMXMINXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline typically involves multiple steps:

-

Formation of Isopentyloxy Group: : The isopentyloxy group can be introduced via an etherification reaction. This involves reacting isopentanol with an appropriate halide (e.g., bromoaniline) under basic conditions to form the isopentyloxy-substituted aniline.

-

Introduction of 2-Thienylmethyl Group: : The 2-thienylmethyl group can be introduced through a nucleophilic substitution reaction. This step involves reacting the isopentyloxy-substituted aniline with a 2-thienylmethyl halide (e.g., 2-thienylmethyl chloride) in the presence of a base.

Industrial Production Methods

Industrial production of 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as using continuous flow reactors and employing efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or other reduced forms.

-

Substitution: : The aromatic ring of the aniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (using palladium on carbon) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives may exhibit significant biological activities, including:

- Antimicrobial Activity : Research indicates that compounds similar to 3-(isopentyloxy)-N-(2-thienylmethyl)aniline demonstrate potent antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives can inhibit growth in bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| A | 0.22 μg/mL | Bactericidal |

| B | 0.25 μg/mL | Bactericidal |

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Chemical Biology

3-(Isopentyloxy)-N-(2-thienylmethyl)aniline can be utilized as a molecular probe to study biological pathways and interactions. Its unique structure allows researchers to investigate specific targets within cells, aiding in the understanding of complex biological systems.

Material Science

In material science, this compound can be incorporated into the design of new materials with specific properties, such as enhanced fluorescence or conductivity. This application is particularly relevant for developing sensors and electronic devices.

Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial efficacy of various derivatives of 3-(isopentyloxy)-N-(2-thienylmethyl)aniline. Compounds were evaluated for their MIC values against resistant bacterial strains, highlighting their potential as therapeutic agents.

Inflammation Studies

Research demonstrated that specific derivatives could significantly reduce inflammation markers in vitro, indicating their utility in developing new anti-inflammatory drugs.

Cancer Research

Investigations into the anticancer activity of related compounds revealed their ability to induce apoptosis in cancer cell lines through targeted inhibition of critical signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopentyloxy and thienylmethyl groups can influence the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

The table below compares 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline with structurally related compounds, highlighting differences in substituents, molecular weights, and physicochemical properties.

Key Structural and Functional Differences

Substituent Effects on Polarity and Solubility: The isopentyloxy group in the target compound introduces hydrophobicity, whereas compounds with ethoxyethoxy (e.g., C₁₅H₁₉NO₃) or tetrahydrofuran-methoxy (e.g., C₁₈H₂₀FNO₂) substituents exhibit higher polarity due to oxygen-rich side chains . Replacement of the thienylmethyl group with a furylmethyl (e.g., C₁₅H₁₉NO₃) alters electronic properties, as thiophene has higher aromaticity and electron-richness compared to furan .

Impact on Molecular Weight and Reactivity: The dual phenylethoxy groups in C₂₉H₂₉NO₂ increase molecular weight to 423.56 g/mol, likely reducing solubility in aqueous media but enhancing stability in organic solvents .

Biological and Industrial Relevance: N-(2-Thienylmethyl)aniline (C₁₁H₁₁NS) serves as a precursor in pharmaceuticals and agrochemicals due to its simple structure . Fluorinated analogs like C₁₈H₂₀FNO₂ may exhibit enhanced metabolic stability in drug design .

Biological Activity

3-(Isopentyloxy)-N-(2-thienylmethyl)aniline, identified by its CAS number 1040684-22-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate neurotransmitter systems, particularly through its influence on the AMPA receptor, which plays a crucial role in excitatory neurotransmission. This modulation can lead to neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases.

Research Findings

Recent studies have investigated the compound's effects on neuronal health and its potential as an anti-inflammatory agent. For instance, research has indicated that compounds with similar structures exhibit significant neuroprotective properties by inhibiting excitotoxicity associated with glutamate receptors .

Case Studies

- Neuroprotection : In vitro studies have shown that derivatives of 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline can reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Effects : Compounds similar to 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline have been reported to inhibit the expression of pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory diseases .

Comparative Analysis

To better understand the biological significance of 3-(Isopentyloxy)-N-(2-thienylmethyl)aniline, a comparison with similar compounds can be insightful.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Compound A | Similar alkoxy group | Neuroprotective |

| Compound B | Similar thienyl group | Anti-inflammatory |

| Compound C | Different substituents | Less active |

This table illustrates that while structural similarities exist among these compounds, their biological activities can vary significantly based on specific substituents and molecular configurations.

Applications in Medicinal Chemistry

3-(Isopentyloxy)-N-(2-thienylmethyl)aniline is being explored for various applications:

- Pharmaceutical Development : As a scaffold for designing new drugs targeting neurodegenerative diseases.

- Chemical Biology : Utilized as a probe for studying receptor interactions and signaling pathways.

- Material Science : Potential use in developing materials with specific electronic properties due to its unique structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.